![molecular formula C17H15ClN4O2S B3129645 Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339104-36-8](/img/structure/B3129645.png)
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
“Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate” is a chemical compound with the molecular formula C17H15ClN4O2S . Its molecular weight is 374.8446 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as an ethyl ester, a chlorobenzyl group, an amino group, a thiophene ring, and a triazine ring .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has been explored for its potential in chemical synthesis and forming derivatives. The synthesis and reactions of triazine derivatives containing sulfa drug moieties have been a subject of interest, with thienyl-triazine-sulphonamide conjugates being prepared from precursor amines using cross-coupling reagents like triethyl orthoformate or ethyl chloroformate. The synthesized compounds are characterized by spectral and microanalytical techniques and have been screened for various activities including antibacterial, antifungal, antioxidant, and anticancer properties (Aly, Gobouri, Abdel Hafez & Saad, 2015).
Synthesis of Azapteridines and Oxazinotriazines
The compound is also utilized in the synthesis of novel 6-azapteridines and oxazinotriazines. These bifunctional 1,2,4-triazines undergo condensation and other chemical reactions to form new compounds with potential chemical and biological applications. For instance, ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation with aryl isocyanates to afford corresponding pyrimido[4,5-e][1,2,4]triazines, highlighting the compound's versatility in organic synthesis (Wamhoff & Tzanova, 2003).
Applications in Antibacterial and Antimicrobial Activities
The compound's derivatives have been synthesized and screened for antibacterial and antimicrobial activities. For example, ethyl 5-cyano-6-mercaptonicotinate derivatives have been studied for their potential to give ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives, which upon cyclization, afford compounds with potential antibacterial and antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).
Development of Heterocyclic Compounds
Its applications extend to the development of heterocyclic compounds, where ethyl 1-aminotetrazole-5-carboxylate derivatives have been synthesized and assessed for antimicrobial activity. These derivatives have been synthesized by reacting with various chemical agents, forming complex structures like S-acyl 1,3,4-oxadiazole derivatives, showcasing the compound's potential in constructing diverse chemical structures with specific biological activities (Taha & El-Badry, 2010).
properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methylamino]-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-17(23)14-16(19-10-11-5-7-12(18)8-6-11)20-15(22-21-14)13-4-3-9-25-13/h3-9H,2,10H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXXGGBEQBHFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-chlorobenzyl)amino]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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